AGK2

Übersicht

Beschreibung

AGK2 ist ein selektiver Inhibitor von Sirtuin 2 (SIRT2), einem Mitglied der Sirtuin-Proteinfamilie, die Deacetylierungs- oder ADP-Ribosyltransferase-Aktivität aufweist. Sirtuin 2 ist hauptsächlich im Zytoplasma lokalisiert und spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, darunter Zellzyklusregulation, Autophagie, Myelinisierung und Neurodegeneration . This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei neurodegenerativen Erkrankungen und Krebs .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüssele Schritte umfasst:

Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Reaktion von 2,5-Dichlorbenzaldehyd mit Furfural in Gegenwart einer Base beinhaltet, um einen Furanring zu bilden.

Einführung der Cyanogruppe: Die Cyanogruppe wird durch eine Knoevenagel-Kondensationsreaktion zwischen dem Furanderivat und Malononitril eingeführt.

Bildung des Chinolinrings: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit 2-Aminobenzonitril, um den Chinolinring zu bilden, was zur Bildung von this compound führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AGK2 can be synthesized through a multi-step process involving the following key steps:

Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 2,5-dichlorobenzaldehyde with furfural in the presence of a base to form a furan ring.

Introduction of the cyano group: The cyano group is introduced through a Knoevenagel condensation reaction between the furan derivative and malononitrile.

Formation of the quinoline ring: The final step involves the reaction of the intermediate with 2-aminobenzonitrile to form the quinoline ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AGK2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln, Nukleophilen und geeigneten Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von this compound mit Modifikationen am Furanring.

Reduktion: Reduzierte Formen von this compound mit Modifikationen an der Cyanogruppe.

Substitution: Substituierte Derivate von this compound mit verschiedenen funktionellen Gruppen, die am Chinolinring eingeführt wurden.

Wissenschaftliche Forschungsanwendungen

Neurodegeneration and Aging

AGK2 has been investigated for its role in neurodegenerative diseases. Research indicates that inhibiting SIRT2 can influence neurodegenerative pathways, particularly in models of Huntington's disease. This compound treatment has been associated with alterations in cellular mechanisms that contribute to neuronal cell death, suggesting a protective role against neurodegeneration .

Case Study:

- Objective: To assess the impact of this compound on neuronal cell viability under oxidative stress.

- Findings: this compound treatment reduced cell necrosis in PC12 cells subjected to oxidative stress without affecting autophagy, indicating its potential as a neuroprotective agent.

Cancer Research

This compound's inhibition of SIRT2 has implications in cancer biology, particularly concerning tumorigenesis and metastasis. Studies have shown that this compound can enhance the rigidity of cancer cell nuclei and alter cytoskeletal organization, which may influence cancer cell migration and invasion.

Key Findings:

- Perinuclear Cytoskeletal Organization: this compound treatment promotes hyperacetylation of α-tubulin and enhances perinuclear organization in MDA-MB-231 breast cancer cells, leading to increased nuclear stiffness .

- Impact on Migration: Scratch-wound assays demonstrated that SIRT2 inhibition by this compound resulted in polarity defects and impaired migratory capacity of cancer cells .

Viral Infections

This compound has shown promise as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that this compound effectively reduces HBV replication in vitro and in vivo by decreasing viral RNA levels and protein expression.

Case Study:

- Objective: Evaluate the antiviral effects of this compound on HBV-infected cells.

- Results: Treatment with this compound led to significant reductions in HBV DNA levels and associated antigens (HBsAg and HBeAg) both in infected cell lines and transgenic mouse models .

Liver Fibrosis

Recent studies have explored the effects of this compound on liver fibrosis induced by D-galactose. Inhibition of SIRT2 by this compound was found to ameliorate liver function, reduce inflammation, and mitigate fibrosis progression.

Research Findings:

- Liver Function Improvement: this compound treatment improved liver function markers and reduced fibrotic changes in animal models subjected to D-galactose-induced liver injury .

Summary Table of Applications

Wirkmechanismus

AGK2 exerts its effects primarily through the inhibition of Sirtuin 2 (SIRT2). Sirtuin 2 is a NAD±dependent deacetylase that regulates various cellular processes by deacetylating target proteins . The inhibition of Sirtuin 2 by this compound leads to the accumulation of acetylated proteins, which can modulate gene expression, cell cycle progression, and apoptosis . This compound has been shown to interact with the active site of Sirtuin 2, preventing the binding of NAD+ and subsequent deacetylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

AGK2 ist einer von mehreren Sirtuin 2-Inhibitoren und ist für seine hohe Selektivität und Potenz bekannt. Zu ähnlichen Verbindungen gehören:

Verbindung 4.27: Ein potenter Sirtuin 1-Inhibitor, der auch die NAD+-Bindungsstelle angreift.

Fluvastatin-Natrium: Durch computergestützte und in vitro-Screening als potenzieller Sirtuin 2-Inhibitor identifiziert.

This compound ist einzigartig in seiner hohen Selektivität für Sirtuin 2 gegenüber anderen Sirtuin-Isoformen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von Sirtuin 2 in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

AGK2, a selective inhibitor of SIRT2 (Sirtuin 2), has been the focus of various studies due to its significant biological activities, particularly in the context of viral infections, cancer therapy, and cellular mechanisms. This article synthesizes current research findings on this compound's biological activity, highlighting its effects on hepatitis B virus (HBV) replication, its role in enhancing vaccine efficacy against tuberculosis, and its potential as an anticancer agent.

This compound inhibits SIRT2, a class III histone deacetylase that plays a crucial role in various cellular processes including gene expression, cell cycle regulation, and apoptosis. By inhibiting SIRT2, this compound leads to increased acetylation of target proteins, which can affect cellular signaling pathways and gene expression profiles.

Inhibition of Hepatitis B Virus Replication

A pivotal study demonstrated that this compound significantly inhibits HBV replication in vitro and in vivo. The research utilized HepAD38 and HepG2-NTCP cell lines to assess this compound's impact on HBV RNA and DNA levels. Key findings include:

- Reduction in HBV RNA Levels : Treatment with this compound resulted in decreased levels of HBV total RNA and 3.5 kb RNA.

- Decreased HBV Core Protein : this compound treatment lowered the expression of HBc protein.

- Decreased HBsAg and HBeAg : The secretion levels of these antigens were significantly reduced post-treatment.

- In Vivo Validation : In HBV transgenic mouse models, this compound treatment led to a time-dependent decrease in serum HBV DNA levels and associated antigens (HBsAg/HBeAg) .

Enhancement of Vaccine Efficacy Against Tuberculosis

This compound has also been shown to enhance the efficacy of the Bacillus Calmette–Guérin (BCG) vaccine against Mycobacterium tuberculosis. Inhibition of SIRT2 by this compound improved the immune response during primary infection and recurrence of tuberculosis. This study highlighted:

- Increased Stem Cell Activation : The inhibition of SIRT2 led to enhanced activation of mycobacteria-specific stem cells.

- Improved Immune Response : this compound treatment resulted in a more robust immune response to BCG vaccination .

Anticancer Properties

This compound's role as an anticancer agent has been extensively studied across various cancer cell lines. Its mechanisms include:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors like PUMA and NOXA.

- Cell Cycle Arrest : It induces G1 phase arrest by inhibiting cyclin D1 and CDKs (CDK4 and CDK6).

- Synergistic Effects with Chemotherapeutics : Studies have shown that this compound enhances the efficacy of paclitaxel (PAX) in breast cancer cells, demonstrating synergistic interactions that increase cytotoxicity .

Summary Table of Biological Activities

Case Studies

- Hepatitis B Virus Study : In a controlled experiment using HepG2-NTCP cells infected with HBV, this compound treatment resulted in a significant reduction in both intracellular HBV DNA and secreted antigens over a period of seven days.

- Breast Cancer Study : A combination therapy approach using this compound with paclitaxel showed enhanced cytotoxic effects across multiple breast cancer subtypes, suggesting potential for personalized treatment regimens.

- Tuberculosis Study : The application of this compound alongside BCG vaccination demonstrated improved immune responses, indicating its potential utility as an adjuvant therapy.

Eigenschaften

IUPAC Name |

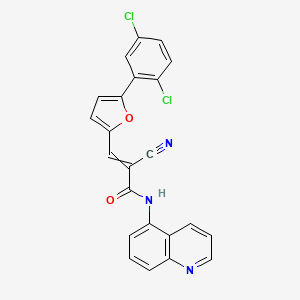

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENPFFEMUOOGK-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-28-4 | |

| Record name | AGK-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGK-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGK-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

A: this compound binds to SIRT2 and inhibits its deacetylase activity, preventing the removal of acetyl groups from lysine residues on target proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to increased acetylation of various proteins involved in diverse cellular processes.

ANone: The downstream effects of this compound are diverse and context-dependent, influencing various cellular pathways, including:

- Increased α-tubulin acetylation: leading to changes in microtubule stability and dynamics [].

- Increased p53 acetylation: potentially impacting cell cycle regulation and apoptosis [].

- Modulation of inflammatory responses: this compound has been shown to attenuate inflammatory responses in models of sepsis, asthma, and neuroinflammation [, , , , ].

- Regulation of cell proliferation and migration: this compound can inhibit cell proliferation and migration in various cancer cell lines [, , , ].

- Impact on glucose homeostasis and energy metabolism: Studies suggest that this compound may influence glucose metabolism and energy production in different cell types [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.